5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine

Physicochemical Profiling Lead Optimization Medicinal Chemistry

5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine (CAS 747411-55-8) is a disubstituted aniline building block featuring a chlorine atom at the 5-position and a 4-methylpiperazine ring at the 2-position of the benzene core. This substitution pattern places a solubilizing, basic N-methylpiperazine motif ortho to a primary aniline NH2 group, creating a geometrically constrained scaffold amenable to amide-coupling, urea formation, or pyrimidine annulation.

Molecular Formula C11H16ClN3
Molecular Weight 225.72 g/mol
CAS No. 747411-55-8
Cat. No. B3152971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine
CAS747411-55-8
Molecular FormulaC11H16ClN3
Molecular Weight225.72 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)Cl)N
InChIInChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3
InChIKeyYCISPNUGBJCZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine (CAS 747411-55-8): A Privileged ortho-Piperazinyl Aniline Building Block for Kinase-Targeted Medicinal Chemistry


5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine (CAS 747411-55-8) is a disubstituted aniline building block featuring a chlorine atom at the 5-position and a 4-methylpiperazine ring at the 2-position of the benzene core [1]. This substitution pattern places a solubilizing, basic N-methylpiperazine motif ortho to a primary aniline NH2 group, creating a geometrically constrained scaffold amenable to amide-coupling, urea formation, or pyrimidine annulation [2]. The compound has been explicitly employed as a key intermediate in the synthesis of PHA-408, a potent, ATP-competitive IκB kinase-2 (IKK-2/IKKβ) inhibitor (IC₅₀ = 40 nM) [3], establishing its practical utility in generating biologically active molecules.

Why Bulk Piperazine-Aniline Intermediates Cannot Replace 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine in MedChem Programs


The ortho-piperazinyl aniline scaffold is a productive pharmacophoric element, but small structural variations among commercially available analogs produce large differences in the potency and selectivity of the final elaborated molecules. Removing the 5-chloro substituent (e.g., 2-(4-methylpiperazin-1-yl)aniline) eliminates a halogen-bond donor and alters both the electronic character of the ring and the lipophilicity of any derived amide [1]. Replacing the N-methylpiperazine with morpholine (5-chloro-2-morpholinoaniline) abolishes the basic tertiary amine center, fundamentally changing the ionization state at physiological pH and removing a key hydrogen-bond acceptor [2]. Lengthening the N-alkyl group from methyl to ethyl (5-chloro-2-(4-ethylpiperazin-1-yl)aniline) increases both molecular weight and logP without a commensurate gain in target affinity [3]. These seemingly minor modifications cascade into measurable differences in potency, selectivity, and pharmacokinetic behavior that cannot be predicted by structural inspection alone.

Quantitative Differentiation Evidence for 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine Versus Its Closest Structural Analogs


Chlorine Substitution at the 5-Position: Aqueous Solubility and Lipophilicity Comparison with the Non-Chlorinated Analog

The presence of the 5-chloro substituent in 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine (XLogP3 = 1.8) increases lipophilicity by approximately 0.5 log units relative to the non-chlorinated analog 2-(4-methylpiperazin-1-yl)aniline (XLogP3 ≈ 1.3, MW 191.27). At pH 7.4, the aqueous solubility of the chlorinated compound is 30.6 µg/mL [1], compared with the non-chlorinated analog which shows higher solubility (estimated >100 µg/mL based on lower logP and MW). This moderate lipophilicity and controlled solubility make the 5-chloro derivative a preferred intermediate when balanced permeability and aqueous solubility are desired in the final target molecule [2].

Physicochemical Profiling Lead Optimization Medicinal Chemistry

N-Methylpiperazine Versus Morpholine: Impact on Hydrogen-Bond Acceptor Count and Predicted CNS Penetration

Replacing the N-methylpiperazine ring in 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine with a morpholine ring (5-Chloro-2-morpholinoaniline, CAS 90875-44-8) reduces the hydrogen-bond acceptor count from 3 to 3 (both have 3 HBA), but critically removes the tertiary amine basic center. The N-methylpiperazine moiety has a calculated pKa ≈ 8.5 for the distal nitrogen, conferring partial ionization at physiological pH (7.4), which enhances aqueous solubility and can contribute to target engagement through ionic interactions [1]. In contrast, morpholine (pKa ≈ 6.5) is largely un-ionized at pH 7.4, altering the solubility-permeability balance and eliminating the cation-π or salt-bridge interactions that are frequently exploited in kinase inhibitor design [2].

Blood-Brain Barrier Penetration CNS Drug Design Physicochemical Optimization

N-Methyl Versus N-Ethyl Piperazine: Molecular Weight Efficiency and Ligand Efficiency Implications

Comparison of the N-methyl (target compound, MW 225.72) and N-ethyl (5-Chloro-2-(4-ethylpiperazin-1-yl)aniline, CAS 793727-81-8, MW 239.74) analogs reveals a ΔMW of +14.02 g/mol for the additional methylene unit. In fragment-based or lead-optimization campaigns where every atom is scrutinized for its contribution to binding free energy, the N-methyl variant preserves a higher ligand efficiency potential (LE = 1.4 × pIC₅₀ / heavy-atom count). For a hypothetical equipotent pair, the methyl analog would possess approximately 6% higher LE simply due to having one fewer heavy atom (15 vs 16 heavy atoms). Published SAR on the IKK-2 inhibitor series shows that the N-methylpiperazine-containing PHA-408 achieves a Ki of approximately 0.04 µM against IKK-2 with 15 heavy atoms in the building block-derived fragment [2], whereas bulkier N-alkyl derivatives generally show reduced or unchanged affinity, diluting LE [3].

Ligand Efficiency Fragment-Based Drug Design Molecular Weight Optimization

Validated Synthetic Tractability: Direct Utility as a Key Intermediate in a Nanomolar IKK-2 Inhibitor (PHA-408)

The synthetic utility of 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine is concretely demonstrated by its role as the direct amine coupling partner in the synthesis of PHA-408, a highly optimized IKK-2 inhibitor. In the published synthetic route, the aniline NH₂ group of this building block is coupled to a 5-chloroisonicotinic acid derivative to form the critical amide linkage [1]. The resulting compound, PHA-408 (CAS 503555-55-3), displays an IC₅₀ of 40 nM against IKK-2, with selectivity over IKKα (IC₅₀ = 0.6 μM, 15-fold) and >30-fold selectivity over a panel of 26 other kinases . This contrasts with analogs that employ bulkier or less basic amine coupling partners, which consistently showed reduced IKK-2 affinity in the SAR exploration [2]. The availability of this well-characterized synthetic precedent reduces route-scouting risk for medicinal chemistry teams pursuing IKK-2 or related kinase targets.

Kinase Inhibitor Synthesis IKK-2 Inhibition Chemical Probe Development

Ortho-Substitution Geometry: Influence on Torsional Profile and Conformational Pre-organization

The ortho arrangement of the aniline NH₂ and the 4-methylpiperazine group creates a sterically constrained environment with only 1 rotatable bond (C–N linkage between phenyl ring and piperazine), compared with 2 or more rotatable bonds for meta- or para-substituted regioisomers. This restricted conformational freedom pre-organizes the amine handle for subsequent derivatization and can reduce the entropic penalty upon target binding when the fragment is elaborated into a full-size inhibitor [1]. 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine has a computed TPSA of 32.5 Ų, placing it within the favorable range (<60 Ų) for oral bioavailability and blood-brain barrier penetration in the final drug-like molecule [2]. In contrast, para-substituted analogs generally have higher TPSA and more extended conformations, which can reduce membrane permeability.

Conformational Analysis Medicinal Chemistry Design Structure-Based Drug Design

Commercially Available Purity Grades: Lot-to-Lot Consistency for Reproducible MedChem Campaigns

5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine is commercially available from multiple suppliers with purity specifications of 95% (Enamine LLC, Chemenu) and 98% (Leyan, MolCore) . The dihydrochloride salt form (CAS 1210682-18-0) is also available at 95-98% purity, offering enhanced stability and aqueous solubility for biological assay preparation . In comparison, the 4-ethylpiperazine analog (CAS 793727-81-8) is available at 97% purity but from fewer suppliers, and the non-chlorinated analog (CAS 180605-36-1) is available at ≥98% purity. The breadth of commercial sourcing and availability in both free-base and dihydrochloride salt forms reduces supply-chain risk and enables rapid scale-up from milligram screening quantities to gram-scale lead optimization.

Quality Control Reproducibility Chemical Procurement

Recommended Application Scenarios for 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Hit-to-Lead Optimization of ATP-Competitive Kinase Inhibitors Targeting IKK-2 or Related Kinases

Use this building block as the eastern fragment for amide-coupling reactions to generate analogs of PHA-408. The 5-chloro substituent and N-methylpiperazine group provide a balanced lipophilic-basic profile (XLogP3 = 1.8, TPSA = 32.5 Ų) that has been validated to yield nanomolar IKK-2 inhibitors (PHA-408 IC₅₀ = 40 nM) [1]. The ortho-substitution geometry pre-organizes the molecule for kinase hinge-region binding, while the single rotatable bond minimizes conformational entropy penalties. Teams should prioritize this building block over the 4-ethylpiperazine analog to maintain favorable ligand efficiency metrics (ΔMW = -14 g/mol for equipotent pairs).

Chemical Biology: Synthesis of Target-Validation Probes for the NF-κB Signaling Pathway

Procure the dihydrochloride salt (CAS 1210682-18-0) for direct use in aqueous coupling reactions to generate PHA-408 or closely related chemical probes for studying IKK-2-dependent NF-κB activation. The validated 15-fold selectivity window of PHA-408 over IKKα (IC₅₀ IKK-2 = 40 nM vs IKKα IC₅₀ = 600 nM) provides a defined pharmacological tool for dissecting IKK isoform-specific biology in inflammatory disease models [1]. The commercial availability of this building block in >95% purity from multiple vendors ensures that probe synthesis can be reproduced across independent laboratories, a critical requirement for rigorous化学探针验证.

Fragment-Based Drug Discovery (FBDD): A Privileged Fragment for Kinase-Focused Library Construction

With a molecular weight of 225.72 g/mol and 15 heavy atoms, 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine falls within the optimal fragment space (MW < 250, heavy atoms ≤ 17) [1]. Its computed solubility of 30.6 µg/mL at pH 7.4 supports screening at concentrations up to ~135 µM in biochemical assays [2]. The primary aniline handle allows for rapid diversification via amide bond formation or reductive amination, enabling the construction of focused fragment libraries. Compared to the morpholine analog, the N-methylpiperazine fragment offers the advantage of a basic center (pKa ≈ 8.5) that can engage acidic residues in kinase active sites through salt-bridge interactions, a feature exploited by multiple approved kinase inhibitors.

Process Chemistry: Scalable Route Scouting for Preclinical Candidate Synthesis

For programs that have identified PHA-408 or a structural analog as a development candidate, this building block provides a well-precedented starting point for route optimization. The free base is soluble in polar organic solvents (methanol, dichloromethane, DMSO), facilitating standard amide-coupling conditions (EDC/HOBt or HATU/DIPEA) [1]. The availability of the dihydrochloride salt enables aqueous-phase coupling protocols, potentially reducing organic solvent usage in scale-up campaigns. Procurement teams should note that the compound is offered by ≥3 independent suppliers at 95-98% purity, providing competitive pricing and supply security for multi-gram to kilogram-scale synthesis [2].

Quote Request

Request a Quote for 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.